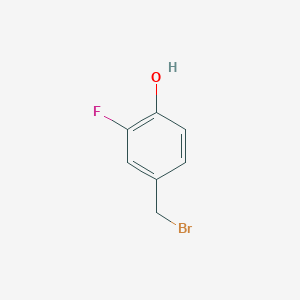
4-(Bromomethyl)-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2-fluorophenol is an organic compound characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluorophenol typically involves the bromination of 2-fluorophenol. One common method is to react 2-fluorophenol with bromomethylating agents such as bromomethyl acetate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the selective bromination of the methyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-2-fluorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: The major product is 2-fluorophenol.
Applications De Recherche Scientifique
4-(Bromomethyl)-2-fluorophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials, including polymers and advanced composites.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-2-fluorophenol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The fluorine atom can enhance the compound’s binding affinity and selectivity through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)phenol: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluoro-4-methylphenol: Contains a methyl group instead of a bromomethyl group, leading to different chemical properties.
4-(Chloromethyl)-2-fluorophenol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness
4-(Bromomethyl)-2-fluorophenol is unique due to the combined presence of both bromomethyl and fluorine substituents on the phenol ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C7H6BrFO |
|---|---|
Poids moléculaire |
205.02 g/mol |
Nom IUPAC |
4-(bromomethyl)-2-fluorophenol |
InChI |
InChI=1S/C7H6BrFO/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,4H2 |
Clé InChI |
LMBXLBVUCQHCRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CBr)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


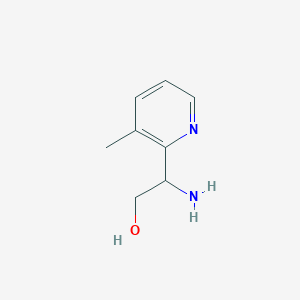
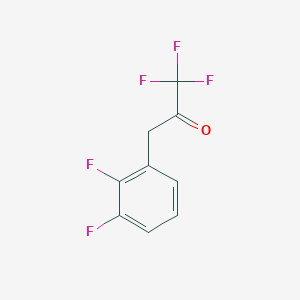
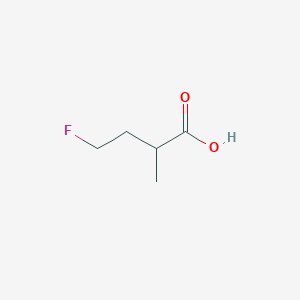
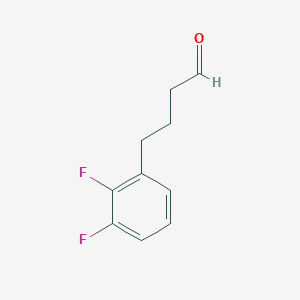

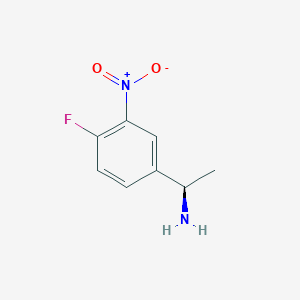

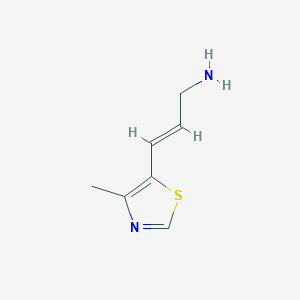

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoro-4-methylpiperidine-4-carboxylicacid](/img/structure/B15321903.png)
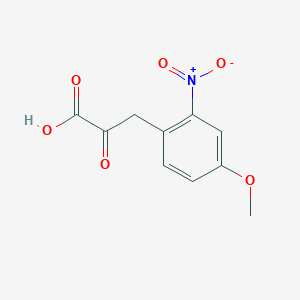
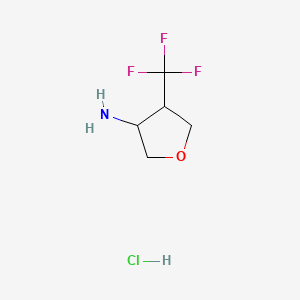

![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
